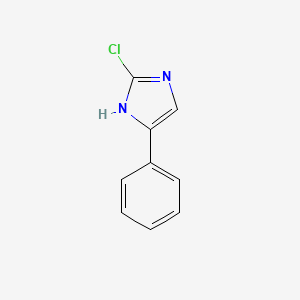

2-Chloro-5-phényl-1H-imidazole

Vue d'ensemble

Description

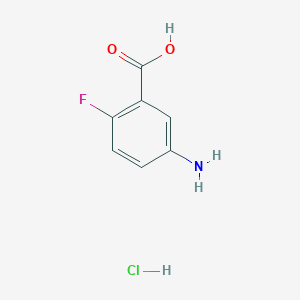

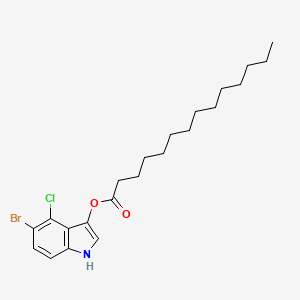

2-Chloro-5-phenyl-1H-imidazole is a derivative of the imidazole compound, which is a five-membered planar ring containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are of significant interest due to their diverse biological activities and applications in medicinal chemistry. The chloro and phenyl substituents on the imidazole ring can influence the compound's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of imidazole derivatives often involves the formation of the imidazole ring followed by functionalization at specific positions on the ring. For instance, the synthesis of 1-[1-[2-[(3-chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride demonstrates the introduction of a chlorobenzyl group to the imidazole ring, which is similar to the chloro and phenyl substituents in 2-Chloro-5-phenyl-1H-imidazole . Another example is the synthesis of 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, which involves the design of a pro-drug intended to release a lethal species within anaerobic bacterial cells . These syntheses highlight the versatility of imidazole chemistry and the potential for creating compounds with specific biological activities.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the planarity of the imidazole ring and the orientation of substituents, which can affect the compound's properties. For example, the crystal structure analysis of various imidazole derivatives reveals that the phenyl rings and the imidazole ring can adopt planar conformations, and the substituents can exhibit significant torsion . These structural features are crucial for understanding the interactions of the compounds with biological targets and their overall stability.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including displacement, hydrogen bonding, and interactions with transition metals. The reaction of imidazole with 2-phenyl,4-chloromethylene-oxazol-5-one, for instance, involves the displacement of chlorine and attack by nitrogen . Additionally, the formation of intramolecular hydrogen bonds (IMHB) can influence the planarity and stability of the molecule . The reactivity of imidazole derivatives with transition metals is also noteworthy, as seen in the synthesis of metal complexes with imidazole ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-5-phenyl-1H-imidazole can be inferred from studies on similar compounds. The crystalline nature of these compounds, their melting points, solubility, and stability can be affected by the presence of substituents on the imidazole ring. The intermolecular interactions, such as hydrogen bonding and C-H...π contacts, play a role in the formation of crystal structures and can influence the compound's solubility and melting point . The electronic properties, such as charge transfer and frontier molecular orbitals, are also important for understanding the compound's reactivity and potential as a pharmaceutical agent .

Applications De Recherche Scientifique

Chimie médicinale : Agents anticancéreux

2-Chloro-5-phényl-1H-imidazole : est une structure précieuse en chimie médicinale en raison de son cycle imidazole, une structure centrale dans de nombreux composés biologiquement actifs. Ses dérivés ont été explorés pour leurs propriétés anticancéreuses, car le cycle imidazole peut interagir avec diverses cibles biologiques. Les chercheurs ont synthétisé de nombreux dérivés afin d'optimiser leur interaction avec les enzymes et les récepteurs des cellules cancéreuses, visant à augmenter la puissance et la sélectivité tout en réduisant les effets secondaires .

Chimie synthétique : Catalyseurs et ligands

En chimie synthétique, les dérivés du This compound servent de précurseurs pour les catalyseurs et les ligands. Ces composés sont particulièrement utiles pour créer des carbènes N-hétérocycliques (NHC), qui sont des ligands stables pour les catalyseurs métalliques utilisés dans les réactions de couplage croisé. Les NHC dérivés de ces imidazoles ont joué un rôle crucial dans le développement de voies de synthèse plus vertes et plus efficaces .

Agriculture : Fongicides et pesticides

Le cycle imidazole est également présent dans les composés utilisés comme fongicides et pesticides. Les dérivés du This compound ont été étudiés pour leur potentiel à inhiber la croissance de champignons et de ravageurs nuisibles dans les cultures. Leur mode d'action implique souvent une perturbation du cycle de vie des organismes cibles, protégeant ainsi les cultures et améliorant le rendement .

Développement pharmaceutique : Formulation des médicaments

Les dérivés de l'imidazole, y compris ceux du This compound, sont explorés à des fins de formulation de médicaments. Ils peuvent améliorer la solubilité et la stabilité des principes actifs pharmaceutiques (API), les rendant plus efficaces dans les systèmes d'administration des médicaments. Cette application est cruciale dans le développement de nouveaux médicaments et l'amélioration des médicaments existants .

Biochimie : Inhibition enzymatique

En biochimie, le This compound et ses dérivés sont étudiés pour leur activité inhibitrice enzymatique. Ils peuvent imiter l'état de transition des réactions catalysées par les enzymes ou se lier au site actif, inhibant ainsi la fonction de l'enzyme. Cette propriété est significative pour la conception de médicaments ciblant des enzymes spécifiques liées aux maladies .

Science des matériaux : Liquides ioniques

Le cycle imidazole est un élément clé dans la synthèse des liquides ioniques. Les dérivés du This compound peuvent être utilisés pour créer des liquides ioniques ayant des propriétés spécifiques, telles que la stabilité thermique et la conductivité. Ces liquides ioniques ont diverses applications, y compris comme solvants dans les réactions chimiques et dans les dispositifs électrochimiques .

Safety and Hazards

Orientations Futures

Imidazole and its derivatives have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Mécanisme D'action

Target of Action

For instance, some imidazoles inhibit the enzyme cytochrome P450 14α-demethylase, which plays a crucial role in the biosynthesis of sterols in fungi .

Mode of Action

Imidazoles typically work by inhibiting the conversion of lanosterol to ergosterol via the inhibition of the enzyme cytochrome p450 14α-demethylase . This results in a change in fungal cell membrane lipid composition, altering cell permeability and ultimately leading to the osmotic disruption or growth inhibition of the fungal cell .

Biochemical Pathways

The inhibition of cytochrome p450 14α-demethylase by imidazoles impacts the ergosterol biosynthesis pathway, which is critical for maintaining the integrity and fluidity of fungal cell membranes .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

The inhibition of cytochrome p450 14α-demethylase by imidazoles leads to a change in fungal cell membrane lipid composition, altering cell permeability and ultimately leading to the osmotic disruption or growth inhibition of the fungal cell .

Analyse Biochimique

Biochemical Properties

2-Chloro-5-phenyl-1H-imidazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been found to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substrates in the body. The interaction between 2-Chloro-5-phenyl-1H-imidazole and cytochrome P450 involves the binding of the imidazole nitrogen to the heme iron of the enzyme, leading to inhibition of its catalytic activity . Additionally, 2-Chloro-5-phenyl-1H-imidazole has been shown to interact with other biomolecules, such as nucleic acids, through hydrogen bonding and π-π stacking interactions, which can influence gene expression and cellular processes .

Cellular Effects

The effects of 2-Chloro-5-phenyl-1H-imidazole on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). By modulating the activity of these kinases, 2-Chloro-5-phenyl-1H-imidazole can affect cell proliferation, differentiation, and apoptosis . Furthermore, this compound has been reported to alter gene expression by binding to specific DNA sequences, thereby regulating the transcription of target genes . In terms of cellular metabolism, 2-Chloro-5-phenyl-1H-imidazole can inhibit key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 2-Chloro-5-phenyl-1H-imidazole involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the imidazole nitrogen to the heme iron of cytochrome P450 enzymes, resulting in the inhibition of their catalytic activity . This interaction prevents the metabolism of various substrates, leading to altered metabolic pathways. Additionally, 2-Chloro-5-phenyl-1H-imidazole can act as an inhibitor or activator of other enzymes by binding to their active sites or allosteric sites, thereby modulating their activity . This compound also influences gene expression by binding to DNA and affecting the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-5-phenyl-1H-imidazole have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of 2-Chloro-5-phenyl-1H-imidazole, resulting in the formation of degradation products . Long-term studies have shown that continuous exposure to this compound can lead to persistent changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Chloro-5-phenyl-1H-imidazole vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects, with no significant changes in physiological parameters . At higher doses, 2-Chloro-5-phenyl-1H-imidazole can induce toxic effects, including liver and kidney damage, due to the inhibition of cytochrome P450 enzymes and subsequent accumulation of toxic metabolites . Threshold effects have been observed, where a specific dosage level leads to a sudden increase in adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

2-Chloro-5-phenyl-1H-imidazole is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. This compound can inhibit the metabolism of various substrates, leading to altered metabolic flux and changes in metabolite levels . Additionally, 2-Chloro-5-phenyl-1H-imidazole can be metabolized by other enzymes, such as flavin-containing monooxygenases, resulting in the formation of hydroxylated and dechlorinated metabolites . These metabolic pathways play a crucial role in determining the pharmacokinetics and pharmacodynamics of 2-Chloro-5-phenyl-1H-imidazole in biological systems .

Transport and Distribution

The transport and distribution of 2-Chloro-5-phenyl-1H-imidazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a key role in its cellular uptake and efflux . Once inside the cell, 2-Chloro-5-phenyl-1H-imidazole can bind to intracellular proteins, such as albumin and cytosolic enzymes, which influence its distribution and localization . The accumulation of this compound in specific tissues, such as the liver and kidneys, is determined by the expression levels of these transporters and binding proteins.

Propriétés

IUPAC Name |

2-chloro-5-phenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUAGVOYWABQQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648051 | |

| Record name | 2-Chloro-5-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

227313-39-5 | |

| Record name | 2-Chloro-5-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-phenyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride](/img/structure/B1292708.png)